molecular formula C19H20F2N2O3S B4539980 1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4539980
M. Wt: 394.4 g/mol
InChI Key: FDICDNVYOHBTMB-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that feature both sulfonyl and piperidine functional groups, suggesting its potential in various chemical and biological applications. The presence of fluorine atoms indicates a potential for enhanced stability and activity due to the electronegative nature of fluorine, which can significantly affect the molecule's properties and interactions.

Synthesis Analysis

The synthesis of similar sulfonyl-piperidine derivatives involves multi-step chemical reactions, starting from basic piperidine and sulfonyl chloride precursors. A typical synthesis route may include the protection of functional groups, nucleophilic substitution, and subsequent deprotection steps. Conditions such as solvent choice, reaction temperature, and the presence of catalysts or acid acceptors are crucial for optimizing yields (Wu Qi, 2014).

Molecular Structure Analysis

Molecular structure analysis, including NMR, IR spectroscopy, and X-ray crystallography, provides insights into the compound's framework. For related compounds, structural characterization confirms the presence of the sulfonyl and piperidine groups and elucidates the position and impact of the fluorine atoms on the molecule's overall geometry and electronic distribution (S. Spjut, W. Qian, M. Elofsson, 2010).

properties

IUPAC Name

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-16-6-2-1-5-15(16)13-27(25,26)23-11-9-14(10-12-23)19(24)22-18-8-4-3-7-17(18)21/h1-8,14H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDICDNVYOHBTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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